methyl 4-amino-2,5-dimethylbenzoate hydrochloride
CAS No.: 478837-37-5
Cat. No.: VC11607328
Molecular Formula: C10H14ClNO2
Molecular Weight: 215.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478837-37-5 |
|---|---|
| Molecular Formula | C10H14ClNO2 |
| Molecular Weight | 215.67 g/mol |
| IUPAC Name | methyl 4-amino-2,5-dimethylbenzoate;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-6-5-9(11)7(2)4-8(6)10(12)13-3;/h4-5H,11H2,1-3H3;1H |
| Standard InChI Key | XKOPHGIEHFQEGD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1N)C)C(=O)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 4-amino-2,5-dimethylbenzoate hydrochloride is characterized by its unique substitution pattern on the benzene ring. The IUPAC name, methyl 4-amino-2,5-dimethylbenzoate; hydrochloride, explicitly denotes the positions of functional groups:
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Amino group (-NH): Position 4
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Methyl groups (-CH): Positions 2 and 5
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Ester group (-COOCH): Position 1 (carboxyl position)
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Hydrochloride salt: Protonation of the amino group enhances solubility in polar solvents.
Synthesis and Industrial Production
Synthetic Methodology
The synthesis involves two primary steps: esterification of the parent benzoic acid followed by salt formation with hydrochloric acid.
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Esterification:
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4-Amino-2,5-dimethylbenzoic acid is reacted with methanol under acidic conditions (e.g., HCl or HSO) to form the methyl ester.
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Reaction conditions: Reflux at 65–80°C for 3–4 hours.
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Mechanism: Nucleophilic acyl substitution, where methanol attacks the carbonyl carbon of the carboxylic acid.
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Salt Formation:
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The free amine is protonated using concentrated hydrochloric acid, yielding the hydrochloride salt.
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This step enhances solubility in aqueous media, critical for pharmaceutical formulations.
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Industrial-Scale Optimization
Industrial production employs continuous flow reactors to maximize yield and purity. Key parameters include:
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Catalyst selection: Heterogeneous catalysts (e.g., Amberlyst-15) reduce side reactions.
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Temperature control: Precise maintenance of 70–75°C prevents decomposition.
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Purification: Recrystallization from ethanol-water mixtures achieves >95% purity.
Pharmaceutical Applications
Intermediate in Drug Development
The compound’s amino and ester groups enable diverse derivatization:
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Amino group: Participates in nucleophilic substitutions (e.g., acylations, alkylations) to introduce pharmacophores.
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Ester group: Hydrolyzable to carboxylic acids for prodrug strategies.
Case Study: Anticancer Agent Synthesis
Derivatives of methyl 4-amino-2,5-dimethylbenzoate hydrochloride have shown inhibitory activity against tyrosine kinases, a target in oncology. For example:
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Compound A: Introduction of a sulfonamide group at the amino position yielded a potent inhibitor of EGFR (IC = 12 nM).
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Compound B: Ester hydrolysis followed by coupling with polyethylene glycol improved bioavailability in murine models.
Role in Organic Synthesis
Building Block for Heterocycles
The amino group facilitates cyclization reactions to form nitrogen-containing heterocycles:
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Quinazoline synthesis: Condensation with aldehydes yields fused pyrimidine derivatives.
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Benzoxazole formation: Reaction with ortho-hydroxybenzoic acids produces bicyclic structures.
Functional Group Transformations
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Reduction: Catalytic hydrogenation converts the ester to a benzyl alcohol derivative.
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Oxidation: MnO oxidizes the methyl groups to carboxylic acids under mild conditions.
Physicochemical Properties
Solubility and Stability
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Solubility:
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Water: 15 mg/mL (25°C)
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Ethanol: >50 mg/mL
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Chloroform: 8 mg/mL
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Stability:
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pH-dependent degradation; stable at pH 4–6.
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Photolabile; storage in amber glass recommended.
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Spectroscopic Data
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IR (KBr): 3350 cm (N-H stretch), 1720 cm (C=O ester), 1600 cm (aromatic C=C).
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H NMR (DMSO-d): δ 2.25 (s, 3H, CH), 2.30 (s, 3H, CH), 3.85 (s, 3H, OCH), 6.90 (s, 1H, ArH).
Recent Research Advancements
Structural Modifications for Enhanced Bioactivity
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Fluorinated analogs: Substitution of methyl groups with CF improved metabolic stability in hepatocyte assays.
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Peptide conjugates: Covalent attachment to cell-penetrating peptides enhanced tumor targeting.
Computational Modeling
Density functional theory (DFT) studies predict strong binding to the ATP pocket of kinases (ΔG = -9.8 kcal/mol), guiding rational drug design.
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